4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGHDFCRGGCWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzoyl chloride with ethylthiosemicarbazide, followed by cyclization in a basic medium such as sodium hydroxide (NaOH) . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole ring, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that pyrazole derivatives, including 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine, exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study demonstrated that derivatives of this compound showed significant inhibition of COX activity, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. The fluorinated pyrazole compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, a derivative containing the pyrazole structure was found to inhibit tumor growth in xenograft models .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| COX Inhibition | This compound | 0.029 | Inhibition of cyclooxygenase enzymes |
| Anticancer | Pyrazole derivative | Varies | Induction of apoptosis via kinase inhibition |
Case Study 1: Synthesis and Biological Evaluation
In a recent study published in Chemistry Letters, researchers synthesized a series of pyrazole derivatives including this compound. The synthesized compounds were tested for their ability to inhibit COX enzymes and showed promising results with an IC50 value of 0.029 µM . This study highlights the potential for further development into anti-inflammatory drugs.
Case Study 2: Anticancer Properties
Another significant study explored the anticancer effects of fluorinated pyrazole compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential as therapeutic agents against cancer . The mechanism involved the targeting of specific oncogenic pathways.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities among pyrazole derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-Ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine | 4-ethyl, 5-(4-fluorophenyl), 3-amine | C₁₁H₁₂FN₃ | 205.23 | Ethyl group enhances steric bulk |
| 5-Amino-3-(4-fluorophenyl)-1H-pyrazole | 3-(4-fluorophenyl), 5-amine | C₉H₈FN₃ | 177.18 | Simpler structure; lacks alkyl substituents |
| 3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 1-(4-fluorophenyl), 3-ethyl, 5-amine | C₁₁H₁₂FN₃ | 205.23 | Ethyl at 3-position; positional isomer |
| 4-(4-Fluorophenyl)-1H-pyrazol-3-amine | 4-(4-fluorophenyl), 3-amine | C₉H₈FN₃ | 177.18 | Minimal substitution; higher polarity |
| 3-Amino-N-(4-fluorophenyl)-1H-pyrazole-1-carbothioamide | 1-carbothioamide, 3-amine, N-(4-fluorophenyl) | C₁₀H₉FN₄S | 236.27 | Thiourea group enhances hydrogen bonding |
Key Observations :
- Ethyl vs. Hydrogen Substitution : Ethyl groups (e.g., at position 4 in the target compound or position 3 in its isomer) increase lipophilicity and may improve membrane permeability .
- Thiourea Derivatives: The carbothioamide group in 3-Amino-N-(4-fluorophenyl)-1H-pyrazole-1-carbothioamide introduces sulfur, enabling disulfide bond formation or metal chelation, which is absent in other analogues .
Physical Properties
Notable Trends:
- Higher purity (97%) is achievable for simpler derivatives like 5-Amino-3-(4-fluorophenyl)-1H-pyrazole .
- Melting points correlate with crystallinity; fluorine substitution may reduce melting points due to disrupted symmetry .
Biological Activity
4-Ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a para-fluorophenyl group. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind to active sites on enzymes, thereby inhibiting their activity or altering their function. This interaction can lead to modulation of various biochemical pathways, which is crucial for its therapeutic effects.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. For instance, a related compound demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Such mechanisms suggest that this class of compounds could be effective in cancer therapy by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokine release, which is critical in managing inflammatory diseases. In vitro studies have reported significant reductions in TNF-alpha levels upon treatment with similar pyrazole compounds .
Antiparasitic Activity
In the context of antiparasitic activity, modifications of the pyrazole scaffold have been explored. Certain analogs have shown promising results against malaria parasites by targeting PfATP4, an essential enzyme for parasite survival. The efficacy of these compounds was evaluated through in vivo studies, demonstrating their potential as novel antimalarial agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Compound 5 | 0.08–12.07 mM | Inhibition of tubulin polymerization |
| Anti-inflammatory | SR-318 | IC50 = 0.283 mM | Inhibition of TNF-alpha release |
| Antiparasitic | S-WJM992 | EC50 = 0.064 μM | Inhibition of PfATP4 |
Research Findings
- Anticancer Studies : A study indicated that pyrazole derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis through modulation of Bcl-2 and Bax gene expressions .
- Inflammatory Response : In vitro assays revealed that certain pyrazole compounds could inhibit LPS-stimulated TNF-alpha release by over 97%, indicating strong anti-inflammatory potential .
- Antiparasitic Efficacy : The compound S-WJM992 was identified as a frontrunner in inhibiting PfATP4-associated Na+-ATPase activity, showcasing significant efficacy in malaria mouse models .
Q & A
Q. How can researchers optimize the synthetic yield of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates under controlled conditions. For example, cyclization using phosphorus oxychloride at 120°C has been shown to enhance reaction efficiency in analogous pyrazole derivatives . Key parameters to optimize include:
- Temperature : Maintain 110–130°C to balance reaction rate and side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst : Acidic catalysts (e.g., POCl₃) improve cyclization kinetics.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure compound .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and amine proton environments (δ 4.5–5.5 ppm, broad) .
- IR : Detect NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1220–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃FN₃: calc. 206.1094) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Pyrazole Ring Geometry : Triclinic crystal systems (space group P1) are common, with mean C–C bond lengths of 1.39 Å in related fluorophenyl-pyrazoles .
- Torsional Angles : Fluorophenyl substituents often exhibit dihedral angles of 15–25° relative to the pyrazole plane, influencing π-π stacking .
Use software like SHELX or OLEX2 for refinement, ensuring data-to-parameter ratios >15 to minimize overfitting .
Q. How should researchers address contradictory biological activity data in SAR studies?
- Methodological Answer :
- In Vitro vs. In Vivo Discrepancies : Validate target engagement using radioligand binding assays (e.g., σ₁ receptor antagonism in guinea pig models) .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out pharmacokinetic confounding .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C-4 to enhance binding affinity, as seen in analogous pyrazole-based kinase inhibitors .
Q. What strategies mitigate spectral interference in impurity profiling?
- Methodological Answer :
- HPLC-DAD/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor at λ = 254 nm for aromatic moieties .
- For Fluorinated Byproducts : Employ ¹⁹F NMR to detect trifluoroacetylated impurities (δ -70 to -80 ppm) .
- Quantitative Thresholds : Set impurity limits <0.15% per ICH Q3A guidelines .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line-Specific Factors : Test in panels (e.g., NCI-60) to account for genetic variability. For example, pyrazole derivatives show higher potency in MDA-MB-231 (breast cancer) vs. A549 (lung cancer) due to differential tubulin isoform expression .
- Apoptosis Assays : Combine Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Mechanistic Profiling : Use RNA-seq to identify off-target pathways (e.g., MAPK/ERK vs. PI3K/AKT) .
Experimental Design Tables
Q. Table 1: Crystallographic Parameters for Analogous Pyrazole Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P1 | |
| Unit Cell Dimensions (Å) | a = 8.5088, b = 9.8797, c = 10.4264 | |
| R Factor | 0.031–0.070 |
Q. Table 2: Synthetic Optimization Conditions
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | Maximizes cyclization |
| Catalyst (POCl₃) | 1.2–1.5 equivalents | Reduces side reactions |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
